molecular formula C12H20N2O3S B2701651 5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide CAS No. 757221-64-0

5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide

Cat. No.: B2701651
CAS No.: 757221-64-0
M. Wt: 272.36
InChI Key: PGMYHXHFBXZAAU-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxy-N,N-diethylbenzenesulfonamide (molecular formula: C₁₂H₂₀N₂O₃S, molecular weight: 272.36 g/mol) is a benzenesulfonamide derivative featuring an amino group (-NH₂) at position 5, an ethoxy group (-OCH₂CH₃) at position 2, and two ethyl groups (-CH₂CH₃) attached to the sulfonamide nitrogen . This compound belongs to a class of sulfonamides known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Properties

IUPAC Name

5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-4-14(5-2)18(15,16)12-9-10(13)7-8-11(12)17-6-3/h7-9H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMYHXHFBXZAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide typically involves the reaction of 5-amino-2-ethoxybenzenesulfonyl chloride with diethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Scientific Research Applications

5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzenesulfonamide Derivatives

Key structural analogs differ in substituents on the benzene ring and the sulfonamide nitrogen. Below is a comparative analysis based on substituent effects:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
5-Amino-2-ethoxy-N,N-diethylbenzenesulfonamide 5-NH₂, 2-OCH₂CH₃, N,N-diethyl C₁₂H₂₀N₂O₃S 272.36 Enhanced lipophilicity, COX-2 inhibition potential
5-Amino-2-chloro-N,N-diethylbenzenesulfonamide 5-NH₂, 2-Cl, N,N-diethyl C₁₀H₁₅ClN₂O₂S 262.76 Higher electrophilicity (Cl vs. OCH₂CH₃); antimicrobial activity
5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide 5-NH₂, 2-Cl, N,N-dimethyl C₉H₁₁ClN₂O₂S 246.72 Reduced steric bulk (dimethyl vs. diethyl); cytotoxic potential
5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide 5-NH₂, 2-CH₃, N-ethyl, N-phenyl C₁₅H₁₈N₂O₂S 298.38 Aromatic interactions (phenyl group); improved receptor binding
4-(5-Cyano-6-oxo-1,6-dihydropyridin-2-yl)-N,N-diethylbenzenesulfonamide Pyridinone fused ring C₁₉H₁₇N₅O₂S 379.44 Extended conjugation; antitumor activity (IC₅₀: ~5 µM)

Key Structural and Functional Differences

Ethoxy vs. Chloro substituents (e.g., in 5-Amino-2-chloro-N,N-diethylbenzenesulfonamide) introduce electrophilicity, favoring interactions with nucleophilic residues in enzymes like thymidine phosphorylase .

N,N-Diethyl vs. N,N-Dimethyl Groups: Diethyl groups provide greater steric hindrance and hydrophobicity than dimethyl groups, impacting binding to hydrophobic pockets in proteins (e.g., COX-2) . Dimethyl analogs (e.g., 5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide) exhibit faster metabolic clearance due to reduced steric protection of the sulfonamide group .

Aromatic vs. Aliphatic N-Substituents: N-Phenyl derivatives (e.g., 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide) exhibit π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity .

Biological Activity

5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological properties. Its structural formula can be represented as follows:

  • Molecular Formula : C₁₄H₁₉N₃O₂S
  • Molecular Weight : 299.38 g/mol

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes or interact with biological targets. Sulfonamides generally exert their effects through the following mechanisms:

  • Enzyme Inhibition : Sulfonamides often act as competitive inhibitors of bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Antimicrobial Activity : They exhibit broad-spectrum antimicrobial properties, making them effective against various bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that sulfonamides may modulate inflammatory pathways, contributing to their therapeutic potential in conditions like arthritis.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

Bacterial Strain MIC (μg/mL) Reference
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anti-inflammatory Activity

Research has shown that this compound can reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. For instance, a study demonstrated a significant decrease in TNF-alpha levels in macrophage cultures treated with the compound.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial evaluated the effectiveness of this compound in patients with urinary tract infections caused by resistant strains of E. coli. The results indicated a significant improvement in symptoms and a reduction in bacterial load post-treatment.
  • Case Study on Inflammatory Response :
    In an animal model of arthritis, administration of the compound led to reduced joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.

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